3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide
Overview
Description
3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide is a pyrazolopyridine.
Scientific Research Applications
Synthesis of Biologically Active Compounds
- Intermediate for Anticancer Compounds : Compounds similar to 3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide serve as important intermediates in the synthesis of biologically active compounds, including small molecule inhibitors for anticancer research. These intermediates are crucial for designing new therapeutic agents targeting cancer cells (Wang et al., 2016).
Heterocyclic Chemistry and Dye Synthesis
- Arylazo Dyes for Synthetic Fibres : Arylazo derivatives of similar compounds have been used to create dyes for polyester and polyamide fibers, showcasing the compound's utility in material science and textile engineering (Rangnekar & Puro, 2007).
Synthesis of Novel Derivatives for Biological Evaluation
- Derivatives with Cytotoxicity against Cancer Cell Lines : Novel derivatives incorporating the morpholino group have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology (Xu et al., 2017).
Antimicrobial Activities
- Antibacterial Agents : Modifications of the compound's structure, including the incorporation of azolyl moieties in place of the morpholine ring, have led to the development of new antibacterial agents effective against Gram-negative organisms, showcasing the compound's relevance in addressing antibiotic resistance (Genin et al., 2000).
Properties
IUPAC Name |
3-morpholin-4-yl-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)25-19(29)28-13-16(17-6-1-2-7-24-17)18(26-28)27-8-10-30-11-9-27/h1-7,12-13H,8-11H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYTIHURXSSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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